N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
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Description
N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H34N4O3 and its molecular weight is 402.539. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Zinc Sensors
Research by Mikata et al. (2009) developed bisquinoline derivatives for fluorescent responses toward zinc ions. The introduction of methoxy substituents into the quinoline ring was found to shift the excitation and emission wavelengths, enhancing fluorescence intensity. This property allows for applications in cellular fluorescent microscopic analysis (Mikata et al., 2009).
Synthesis Techniques
Ha et al. (2015) demonstrated the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group in the synthesis of indoloisoquinolinones. This study highlights a methodology for synthesizing complex organic compounds, which could have implications for the development of pharmaceuticals and other materials (Ha et al., 2015).
Pharmacological Applications
Research on tetrahydroisoquinoline derivatives, such as the work by Gitto et al. (2006), has explored their potential as anticonvulsant agents. These studies provide insights into the structure-activity relationships essential for developing new therapeutic agents (Gitto et al., 2006).
Chemical Synthesis and Drug Development
Kubota et al. (2003) investigated 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines for their bradycardic activities, showcasing the compound's role in exploring new cardiac drugs. This type of research aids in understanding how modifications to the chemical structure can impact physiological responses, leading to the development of specific bradycardic agents (Kubota et al., 2003).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-25-11-6-7-17-15-18(8-9-19(17)25)20(26-12-4-3-5-13-26)16-24-22(28)21(27)23-10-14-29-2/h8-9,15,20H,3-7,10-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFIQIPCRAOXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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